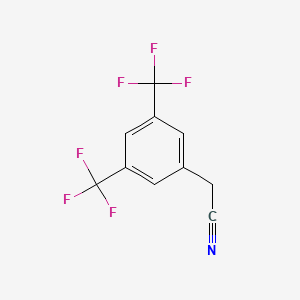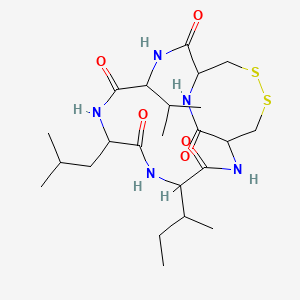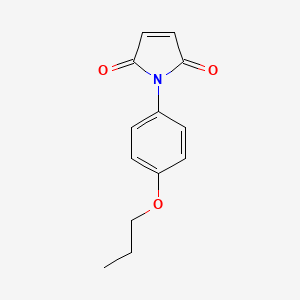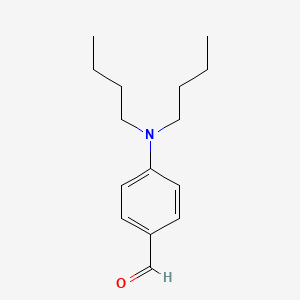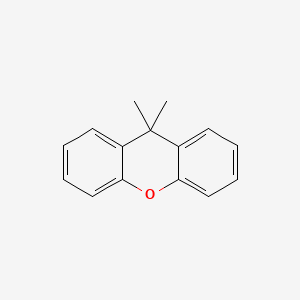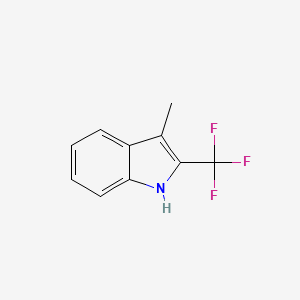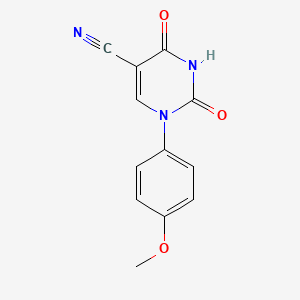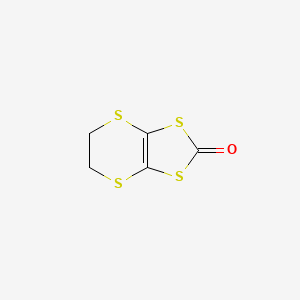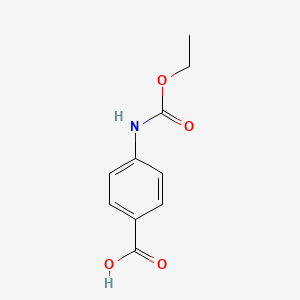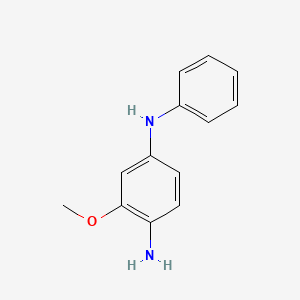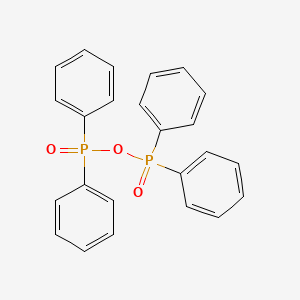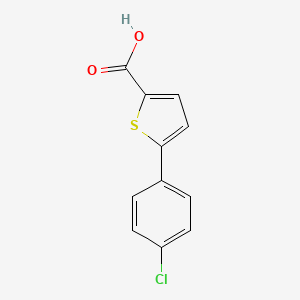![molecular formula C14H13NO B1361256 2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪 CAS No. 443749-33-5](/img/structure/B1361256.png)
2-甲基-10,11-二氢-二苯并[b,f][1,4]噁嗪
描述
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a tricyclic compound belonging to the dibenzo[b,f][1,4]oxazepine family.
科学研究应用
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly for its potential antidepressant and antipsychotic effects.
作用机制
Target of Action
It is known that dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities
Mode of Action
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are known to have diverse pharmacological activities , suggesting that they may interact with their targets in various ways to induce changes. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Dbo derivatives are known to have diverse pharmacological activities , indicating that they may affect multiple biochemical pathways
Result of Action
Dbo derivatives are known to have diverse pharmacological activities , suggesting that they may have various molecular and cellular effects. More research is required to understand these effects.
生化分析
Biochemical Properties
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving calcium channels . By modulating calcium influx, the compound can affect various cellular functions, including muscle contraction, neurotransmitter release, and gene expression . Additionally, 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine may impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine exerts its effects through several mechanisms. It can bind to specific receptors or ion channels, leading to their activation or inhibition . For instance, its interaction with calcium channels can result in altered calcium signaling, which in turn affects various downstream processes . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo metabolic degradation, leading to the formation of various metabolites with distinct biological activities . Long-term exposure to 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine may result in cumulative effects on cellular processes, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as analgesia or antidepressant activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into specific tissues, such as the liver or brain, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is an important determinant of its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be performed in a microwave oven, which significantly reduces the reaction time .
Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles. This one-pot synthesis is facilitated by the use of easily available aryl chlorides and involves a Smiles rearrangement, leading to regioselective products .
Industrial Production Methods
Industrial production of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine typically employs scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient production of the compound with high yields and purity .
化学反应分析
Types of Reactions
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .
相似化合物的比较
Similar Compounds
Loxapine: An antipsychotic drug with a similar tricyclic structure.
Amoxapine: An antidepressant that shares the dibenzo[b,f][1,4]oxazepine scaffold.
Dibenzoxazepine: A compound with similar pharmacological activities but different substitution patterns.
Uniqueness
2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
属性
IUPAC Name |
8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYQLGZLWZIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349487 | |
| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443749-33-5 | |
| Record name | 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


